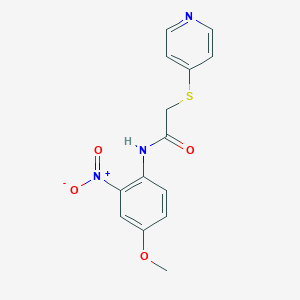

N-(4-methoxy-2-nitrophenyl)-2-(pyridin-4-ylsulfanyl)acetamide

Description

N-(4-Methoxy-2-nitrophenyl)-2-(pyridin-4-ylsulfanyl)acetamide is a synthetic acetamide derivative characterized by a 4-methoxy-2-nitrophenyl group linked via an acetamide bridge to a pyridin-4-ylsulfanyl moiety.

Properties

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)-2-pyridin-4-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4S/c1-21-10-2-3-12(13(8-10)17(19)20)16-14(18)9-22-11-4-6-15-7-5-11/h2-8H,9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCBHZCDLGVRHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CSC2=CC=NC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385504 | |

| Record name | ST4062215 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5252-64-2 | |

| Record name | ST4062215 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-2-(pyridin-4-ylsulfanyl)acetamide typically involves multiple steps:

Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Formation of Pyridinylsulfanyl Group:

Acetamide Formation: The final step involves the formation of the acetamide moiety, typically through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfanyl groups.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst or metal hydrides.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: The primary product is the corresponding amine.

Substitution: Depending on the substituents introduced, various substituted derivatives can be formed.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Potential use as a lead compound in drug discovery and development.

Industry: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-(pyridin-4-ylsulfanyl)acetamide depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

Chemical Reactions: The compound’s reactivity is influenced by the electronic and steric effects of its functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural Similarities and Differences

The compound’s key structural elements can be compared to other acetamides with modified aryl or heteroaryl groups (Table 1):

| Compound Name | Key Substituents | Molecular Features |

|---|---|---|

| N-(4-Methoxy-2-nitrophenyl)-2-(pyridin-4-ylsulfanyl)acetamide (Target) | 4-Methoxy-2-nitrophenyl, pyridin-4-ylsulfanyl | Nitro (electron-withdrawing), methoxy (electron-donating), sulfur linkage |

| N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide (40) | 4-Methoxyphenyl, morpholinylquinazoline-sulfonyl | Sulfonyl group, morpholine ring (enhanced solubility) |

| N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide | Bromophenyl, pyridazinone core | Bromine (hydrophobic), pyridazinone (FPR2 agonist activity) |

| N-(4-Methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | 4-Methoxyphenyl, triazole-sulfanyl | Triazole ring (increased rigidity), pyridine substituent |

Key Observations :

- Sulfur Linkages : The pyridin-4-ylsulfanyl group may enhance membrane permeability compared to sulfonyl or triazole-linked derivatives .

- Aromatic Substitutions : Para-methoxy groups are common in anti-inflammatory and anti-cancer analogs, suggesting shared mechanisms of action .

Pharmacological Activity Comparisons

- Anti-Cancer Activity: Analogs like N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide (40) showed potent activity against HCT-1, MCF-7, and PC-3 cancer cell lines (IC₅₀ < 10 μM) via apoptosis induction .

- Anti-Inflammatory Activity: 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide outperformed diclofenac in reducing inflammation with lower ulcerogenic risk .

Structural-Activity Relationships (SAR) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.